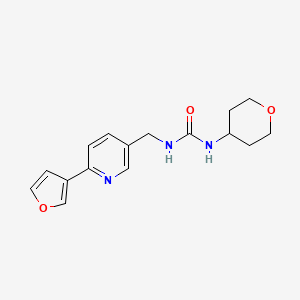

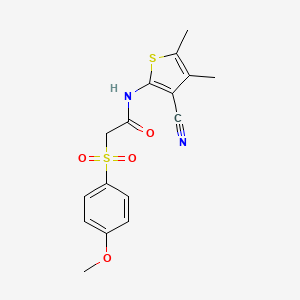

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The specific chemical reactions involving “2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide” are not detailed in the sources . Pyrazole derivatives, in general, are known to participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide” are not explicitly provided in the sources .

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

The study on coordination complexes constructed from pyrazole-acetamide derivatives highlights the role of these compounds in forming supramolecular architectures via hydrogen bonding interactions. These complexes exhibit significant antioxidant activity, as evidenced by various in vitro assays such as DPPH, ABTS, and FRAP. This suggests potential applications of pyrazole-acetamide derivatives in developing antioxidant agents or studying oxidative stress-related processes (Chkirate et al., 2019).

Innovative Heterocycles Against Cotton Leafworm

Another application area is in the field of agriculture, where new heterocycles incorporating a thiadiazole moiety derived from pyrazole-acetamide compounds have been synthesized. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential of pyrazole-acetamide derivatives in developing new, effective pest control solutions (Fadda et al., 2017).

Antimicrobial Applications

Furthermore, pyrazole-acetamide derivatives have been explored for their antimicrobial properties. The synthesis of new heterocycles incorporating the antipyrine moiety, based on 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, led to compounds with potential antimicrobial activities. This underscores the versatility of pyrazole-acetamide derivatives in contributing to the search for new antimicrobial agents (Bondock et al., 2008).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been documented. These compounds have undergone thorough analysis, including X-ray diffraction studies and Hirshfeld surface analysis, revealing their structural properties and interactions. Such derivatives could serve as key intermediates in pharmaceutical research or as models for studying molecular interactions (Naveen et al., 2021).

Inhibition of Fatty Acid Synthesis in Algae

Pyrazole-acetamide derivatives have also been studied in the context of fatty acid synthesis inhibition in the green alga Scenedesmus Acutus. This research provides insights into the biochemical pathways affected by such compounds, potentially contributing to our understanding of plant physiology or the development of algaecides (Weisshaar & Böger, 1989).

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds, which include 2-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)acetamide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-4-12-7(3)8(5-9(10)13)6(2)11-12/h4-5H2,1-3H3,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSUAUHVBHEONY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2605103.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2605105.png)

![3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605107.png)

![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2605108.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)

![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605115.png)

![2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2605121.png)